molecular formula C10H19NO3 B3028454 N-Boc-3-(aminomethyl)-3-methyloxetane CAS No. 208105-83-3

N-Boc-3-(aminomethyl)-3-methyloxetane

Cat. No. B3028454
CAS RN: 208105-83-3
M. Wt: 201.26
InChI Key: UGBWAOZVKHUEIF-UHFFFAOYSA-N
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Description

N-Boc-3-(aminomethyl)-3-methyloxetane is a chemical compound that falls within the category of constrained peptidomimetics. These compounds are designed to mimic the structure of peptides and are valuable in the field of drug discovery for structure-activity relationship studies. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in organic synthesis, particularly in the preparation of peptides.

Synthesis Analysis

The synthesis of related Boc-protected amino compounds involves several steps, including protection, activation, and coupling reactions. For instance, the synthesis of N-Boc-protected azabicycloalkane amino acids involves the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to yield the fused ring system . Similarly, the synthesis of N-Boc-α-tosylsarcosine ethyl ester involves palladium-catalyzed nucleophilic substitution, which is a method that could potentially be adapted for the synthesis of N-Boc-3-(aminomethyl)-3-methyloxetane .

Molecular Structure Analysis

The molecular structure of N-Boc-3-(aminomethyl)-3-methyloxetane would be characterized by the presence of the Boc group, which is a bulky, electron-donating group that can influence the reactivity and conformation of the molecule. The constrained oxetane ring provides rigidity to the molecule, which is a desirable feature in peptidomimetics as it can enhance the specificity and binding affinity to biological targets.

Chemical Reactions Analysis

Boc-protected amino compounds can undergo various chemical reactions, including electrophilic amination, which is used to synthesize terminal Boc-protected hydrazino acids . The Boc group itself can be removed under acidic conditions, allowing for further functionalization of the amino group . Additionally, the presence of the oxetane ring could potentially undergo ring-opening reactions under certain conditions, providing access to other functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-(aminomethyl)-3-methyloxetane would be influenced by the Boc group and the oxetane ring. The Boc group is known to increase the hydrophobicity of the molecule and can improve the stability of the compound under acidic conditions. The oxetane ring is a strained, three-membered ring that can impart unique chemical reactivity compared to more flexible linear structures. The compound's solubility, boiling point, and melting point would be determined by the interplay between these structural features.

Scientific Research Applications

Synthesis of Amino Alcohols

N-Boc-3-(aminomethyl)-3-methyloxetane has been employed in the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring-opening reactions. Such compounds are valuable in the pharmaceutical industry for their biological activity. For instance, the synthesis of (±)-pseudoephedrine, a compound with decongestant properties, has been demonstrated using cis-3-aminooxetanes as precursors, showcasing the utility of N-Boc-3-(aminomethyl)-3-methyloxetane in creating complex organic molecules (Bach & Schröder, 1997).

Antimicrobial Agents

This compound has also found applications in the development of antimicrobial agents. Research into the structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, which are synthesized using N-(tert-butoxycarbonyl)aminoethyl methacrylate (a derivative of N-Boc-3-(aminomethyl)-3-methyloxetane), has shown promising antimicrobial and hemolytic activities. These studies contribute to the understanding of how molecular structure influences biological activity and could lead to new antimicrobial materials (Kuroda & DeGrado, 2005).

N-tert-Butoxycarbonylation of Amines

The compound is also instrumental in the N-tert-butoxycarbonylation of amines, a crucial reaction in peptide synthesis for protecting amino groups. This process, facilitated by the use of heteropoly acid catalysts, is significant for its efficiency, environmentally benign nature, and its utility in solid-phase peptide synthesis, highlighting the compound's role in facilitating complex organic syntheses (Heydari et al., 2007).

Synthesis of Amino Acid Derivatives

N-Boc-3-(aminomethyl)-3-methyloxetane is also a key starting material in the synthesis of various amino acid derivatives, which are fundamental building blocks in drug discovery and development. For example, the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its analogs from sorbic acid, through a series of steps including diastereoselective aminohydroxylation, showcases the versatility of N-Boc-3-(aminomethyl)-3-methyloxetane derivatives in synthesizing complex molecules with potential therapeutic applications (Brambilla et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “(S)-1-N-BOC-3-(Aminomethyl)piperidine”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[(3-methyloxetan-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-5-10(4)6-13-7-10/h5-7H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBWAOZVKHUEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666926
Record name tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-(aminomethyl)-3-methyloxetane

CAS RN

208105-83-3
Record name tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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